(4-Amino-2,5-dimethylphenyl)methanol
Description
(4-Amino-2,5-dimethylphenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 4, methyl groups (-CH₃) at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.
- Functional Groups: The amino and hydroxymethyl groups confer hydrogen-bonding capacity, enhancing solubility in polar solvents like methanol or water.
- Reactivity: The amino group enables electrophilic substitution reactions, while the hydroxymethyl group may participate in esterification or oxidation processes.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(4-amino-2,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
LAGPMTLUCAOQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (CAS 661489-23-2)
Structural Differences :
- Substituents: Amino at position 4, methyl groups at 3 and 5, and an acrylonitrile group (-CH=CH-C≡N) at position 1.
- Key Properties: Solubility: Soluble in methanol, dichloromethane, and toluene due to moderate polarity . Reactivity: The nitrile group facilitates nucleophilic additions, contrasting with the hydroxymethyl group’s redox versatility. Applications: Used in synthesizing pyrimidines targeting HIV reverse transcriptase inhibitors .
4-Amino-2,6-diphenylphenol (CAS 50432-01-4)
Structural Differences :
- Substituents: Amino at position 4, phenyl groups at 2 and 6, and a phenol (-OH) at position 1.
- Key Properties: Acidity: Phenol group (pKa ~10) is significantly more acidic than hydroxymethyl (pKa ~15), enabling deprotonation in basic conditions. Applications: Precursor for diazo compounds used in dye synthesis .
4-[(4-Amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline
Structural Differences :
- A dimeric analog with two aromatic rings linked by a methylene bridge.
- Key Properties: Hydrogen Bonding: Two amino groups and hydroxymethyl enhance solubility in polar solvents (inferred from ). LogD (pH 5.5): Calculated LogD = 2.0, suggesting moderate hydrophobicity .
Research Findings and Trends
- Pharmaceutical Relevance: Compounds like (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl highlight the role of amino-aromatic scaffolds in antiviral drug development .
- Synthetic Utility : Substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) critically influences solubility and reactivity, guiding solvent selection in synthesis .
- Unmet Data Needs: Experimental data on this compound’s LogP, melting point, and biological activity remain gaps in the literature.
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